molecular formula C28H44 B13953921 Naphthalene, octadecyl- CAS No. 56388-48-8

Naphthalene, octadecyl-

Cat. No.: B13953921
CAS No.: 56388-48-8
M. Wt: 380.6 g/mol
InChI Key: DKTSRTYLZGWAIT-UHFFFAOYSA-N
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Description

Naphthalene, octadecyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives, including naphthalene, octadecyl-, are known for their diverse applications in various fields such as organic electronics, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with an octadecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of naphthalene, octadecyl- can be achieved through a similar alkylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, octadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical methods.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Naphthalene, octadecyl- has a wide range of scientific research applications:

    Organic Electronics: The compound is used as a building block for organic semiconductors in field-effect transistors and organic light-emitting diodes.

    Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Pharmaceuticals: Naphthalene derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Chemical Sensors: The compound is used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of naphthalene, octadecyl- depends on its specific application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, the mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, hexadecyl-
  • Naphthalene, dodecyl-
  • Naphthalene, tetradecyl-

Uniqueness

Naphthalene, octadecyl- is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can enhance the compound’s solubility in nonpolar solvents and improve its ability to form organized structures, such as micelles or liquid crystalline phases. These properties make naphthalene, octadecyl- particularly valuable in applications requiring specific molecular arrangements and interactions.

Properties

CAS No.

56388-48-8

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

IUPAC Name

1-octadecylnaphthalene

InChI

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3

InChI Key

DKTSRTYLZGWAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

physical_description

Liquid

Origin of Product

United States

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